N-Isopropyl 3-nitrobenzenesulfonamide
Description
Contextual Significance within Sulfonamide Chemistry
The sulfonamide functional group (R-SO₂NR'R") is a cornerstone in medicinal and synthetic chemistry. wikipedia.orgnih.gov Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, heralding the age of antibiotics. wikipedia.org Beyond their well-known antibacterial properties, which stem from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase in bacteria, sulfonamides exhibit a vast range of biological activities. wikipedia.orgajchem-b.com This has led to their development as anticonvulsants, diuretics, and agents for treating conditions like glaucoma and certain cancers. nih.govwikipedia.orgajchem-b.com
In synthetic organic chemistry, the sulfonamide group is valued for its chemical stability and its ability to act as a protecting group for amines. wikipedia.orgwisdomlib.org The formation of a sulfonamide from a primary or secondary amine is a reliable reaction, often yielding a crystalline solid that is useful for purification and characterization. wikipedia.org The nitrobenzenesulfonyl (Ns) group, in particular, is a useful activating group for the alkylation of amines and can be removed under mild conditions, a strategy widely used in the synthesis of complex nitrogen-containing compounds. tcichemicals.com The presence of the electron-withdrawing nitro group can increase the acidity of the N-H proton, facilitating reactions. nih.govtcichemicals.com
Overview of Research Trajectories for N-Isopropyl 3-nitrobenzenesulfonamide (B92210) and Related Scaffolds
Research involving N-Isopropyl 3-nitrobenzenesulfonamide and related nitrobenzenesulfonamide scaffolds has primarily focused on their utility as synthetic intermediates. The compound itself is listed as a building block for creating more complex molecules for potential use in the pharmaceutical, agrochemical, and dye industries. lookchem.com
The nitrobenzenesulfonamide scaffold is a key component in several areas of advanced chemical research:
Hypoxic Cell-Selective Agents: Certain nitrobenzenesulfonamide derivatives have been synthesized and evaluated as potential cytotoxic agents that are selectively toxic to hypoxic (low-oxygen) tumor cells. For instance, research has been conducted on derivatives like N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide, which showed preferential toxicity to hypoxic carcinoma cells in vitro. nih.gov This line of inquiry leverages the nitro group, which can be chemically reduced under hypoxic conditions to generate cytotoxic species.
Enzyme Inhibition: The sulfonamide moiety is a well-established pharmacophore for enzyme inhibitors. ajchem-b.comnih.gov While specific studies on this compound as a direct inhibitor are not prominent, related sulfonamide structures are investigated as inhibitors of targets like carbonic anhydrase and kinases, which are relevant in various diseases. nih.govajchem-b.com Patent literature indicates that the broader class of compounds to which it belongs has been explored in the context of developing BRD4-kinase inhibitors for cancer therapeutics. lookchem.com
Synthetic Methodology: The nitrobenzenesulfonamide group, often referred to as the "Ns" group, is a critical tool in multi-step organic synthesis. It serves as an excellent protecting group for amines, allowing other parts of a molecule to be modified. The Ns group can be readily attached and later cleaved under specific, mild conditions, making it superior to other sulfonyl groups in many synthetic strategies. tcichemicals.com This "Ns-strategy" is employed in the synthesis of polyamines and other complex nitrogen-containing natural products. tcichemicals.com
Current Research Gaps and Future Perspectives for this compound Studies
While this compound is established as a commercially available synthetic intermediate, there is a noticeable lack of published research focusing on its specific biological activities or direct therapeutic applications. p212121.comsigmaaldrich.com The majority of its utility is inferred from its role as a precursor in broader chemical synthesis campaigns. lookchem.com
Future research could productively explore several avenues:
Screening for Biological Activity: A significant gap exists in the systematic evaluation of this compound itself for biological activity. Given the broad pharmacological profile of sulfonamides, screening this compound against various enzyme and receptor targets could uncover novel properties. ajchem-b.comnih.gov
Development of Novel Derivatives: Using this compound as a starting scaffold, medicinal chemists could design and synthesize new libraries of compounds. Modifications could include reduction of the nitro group to an amine (which could then be further functionalized), or aromatic substitution on the benzene (B151609) ring to modulate electronic and steric properties. Such derivatives could be targeted towards specific diseases where sulfonamides have shown promise, including cancer and central nervous system disorders. nih.govacs.orgmdpi.com
Application in Materials Science: The compound's defined structure and reactive handles could be leveraged in materials science, for example, in the synthesis of specialized polymers or as a component in functional dyes, an area where it is already noted to have potential. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDOINNAIAMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283207 | |
| Record name | 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28860-10-8 | |
| Record name | N-(1-Methylethyl)-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28860-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 30396 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28860-10-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Isopropyl 3 Nitrobenzenesulfonamide and Its Analogues
Established Synthetic Pathways to N-Isopropyl 3-nitrobenzenesulfonamide (B92210)
Traditional methods for synthesizing N-Isopropyl 3-nitrobenzenesulfonamide are reliable and founded on fundamental organic reactions. These pathways typically involve the reaction between a sulfonyl chloride precursor and an amine.
The most direct and conventional route to this compound involves the use of 3-nitrobenzenesulfonyl chloride as a key precursor. lookchem.comsigmaaldrich.comsigmaaldrich.com This starting material is typically synthesized through the sulfochlorination of nitrobenzene (B124822). prepchem.comgoogle.com In one established procedure, nitrobenzene is added dropwise to chlorosulfonic acid at elevated temperatures, followed by treatment with an inorganic acid chloride like thionyl chloride. prepchem.comgoogle.com The resulting 3-nitrobenzenesulfonyl chloride is then isolated by precipitation in ice-water and can often be used in subsequent steps without extensive purification. google.com
The core reaction for forming the sulfonamide bond is the nucleophilic attack of isopropylamine (B41738) on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion. chemicalbook.com The general scheme for this synthesis is highly efficient, often resulting in high yields of the desired product. chemicalbook.com
Table 1: Synthesis of N-isopropyl-nitrobenzenesulfonamide via Sulfonyl Chloride Precursor An analogous reaction for the 2-nitro isomer demonstrates the typical conditions and high yield achievable with this method.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Outcome | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Nitrobenzenesulfonyl chloride | Isopropylamine | Triethylamine | Dichloromethane | N-isopropyl-2-nitrobenzenesulfonamide | 96% | chemicalbook.com |
The amination step is the cornerstone of sulfonamide synthesis from sulfonyl chlorides. nih.gov This process involves the formation of a crucial sulfur-nitrogen bond. In the synthesis of this compound, the primary amine (isopropylamine) acts as the nucleophile. The reaction's success hinges on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.
While primary and secondary amines are generally effective nucleophiles for this transformation, weakly nucleophilic amines may require the addition of a promoter like pyridine (B92270) to facilitate the reaction. nih.gov The versatility of this amination reaction allows for the creation of a wide array of sulfonamides by simply varying the amine component, making it a fundamental tool in medicinal and materials chemistry. nih.govtcichemicals.com
Advanced Catalytic Approaches in Sulfonamide Synthesis
To overcome the limitations of traditional methods, which can sometimes require harsh conditions or have limited functional group tolerance, advanced catalytic approaches have been developed. These modern techniques often employ transition metals to facilitate the formation of the C-N or S-N bonds under milder conditions with greater efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of compounds containing C-N bonds, including sulfonamides. nih.govchemrxiv.orgacs.org This methodology allows for the coupling of aryl halides or pseudohalides (like triflates) with amines or sulfonamides. nih.govprinceton.edu
In the context of sulfonamide synthesis, this reaction can be used to form N-aryl sulfonamides by coupling an aryl halide with a primary or secondary sulfonamide. princeton.edu The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the sulfonamide, association to the palladium center, and reductive elimination to yield the final product and regenerate the catalyst. This approach is noted for its broad substrate scope and high functional group tolerance. nih.govacs.org Recent advancements have even enabled the use of N-sulfinylamines as coupling partners for the synthesis of sulfinamides, which can be readily oxidized to the corresponding sulfonamides. nih.govacs.org
Table 2: Examples of Palladium-Catalyzed Sulfonamide Synthesis
| Coupling Partners | Catalyst System | Key Feature | Reference |
|---|---|---|---|
| Aryl Halides + Sulfonamides | Pd(OAc)₂ / BINAP | Forms aryl C-N bond for N-aryl sulfonamides. | nih.gov |
| Arylboronic Acids + SO₂Cl₂ / Amine | Palladium Catalyst | One-pot chlorosulfonylation and amination. | nih.gov |
| Aryl Halides + N-Sulfinylamines | Palladium Catalyst | Synthesis of sulfinamides, precursors to sulfonamides. | nih.govacs.org |
Zirconium-based catalysis offers a mild and efficient alternative for the synthesis of sulfonamides. A notable strategy is the reductive sulfonamidation of amides, which enables the monoalkylation of sulfonamides, sulfamates, and related compounds. acs.orgnih.gov This process utilizes the oxophilic nature of zirconium, an earth-abundant metal, to drive the reaction. acs.org
The reaction proceeds at room temperature using a zirconocene (B1252598) dichloride (Cp₂ZrCl₂) precatalyst in combination with a hydrosilane reductant, such as dimethoxy(methyl)silane (DMMS). acs.org This method achieves high selectivity for monoalkylation, providing the secondary sulfonamide product in excellent yields without the need for glovebox techniques. acs.orgnih.gov The mild conditions are compatible with a wide range of functional groups, making this strategy suitable for late-stage functionalization in complex molecule synthesis. acs.orgresearchgate.net
Iron, an inexpensive and abundant first-row transition metal, has emerged as a powerful catalyst for various organic transformations. smith.edu One such application is the iron-catalyzed oxidative α-amination of ketones, which uses sulfonamides as the nitrogen source. organic-chemistry.orgacs.org This reaction allows for the direct formation of a C-N bond at the α-position of a ketone without requiring prefunctionalization of either the ketone or the sulfonamide. acs.orgscite.ai
The process typically employs an iron(III) salt, such as iron(III) bromide, and a quinone-based oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgacs.org This method effectively couples α-aryl ketones with both primary and secondary sulfonamides, generating valuable α-amino ketone derivatives. scite.ai While this reaction functionalizes a molecule using a sulfonamide rather than forming the sulfonamide itself, it represents an advanced catalytic method that highlights the synthetic utility of sulfonamides as building blocks for more complex structures. smith.eduorganic-chemistry.org
Table of Compounds
| Compound Name | Synonym(s) | Molecular Formula | Role |
|---|---|---|---|
| This compound | 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide | C₉H₁₂N₂O₄S | Target Compound |
| 3-Nitrobenzenesulfonyl chloride | m-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | Precursor |
| Isopropylamine | Propan-2-amine | C₃H₉N | Reactant |
| Nitrobenzene | - | C₆H₅NO₂ | Precursor to sulfonyl chloride |
| Chlorosulfonic acid | - | ClSO₃H | Reagent for sulfochlorination |
| Thionyl chloride | - | SOCl₂ | Reagent for sulfochlorination |
| Triethylamine | TEA | C₆H₁₅N | Base |
| Zirconocene dichloride | Cp₂ZrCl₂ | C₁₀H₁₀Cl₂Zr | Catalyst |
| Iron(III) bromide | Ferric bromide | FeBr₃ | Catalyst |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | C₈Cl₂N₂O₂ | Oxidant |
Organocatalytic Methods for N-Sulfonylation
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various chemical transformations. escholarship.orgnih.gov In the context of N-sulfonylation, organocatalysts can facilitate the formation of the sulfonamide bond under mild conditions. dntb.gov.ua These catalysts, often functioning as hydrogen bond donors, activate the sulfonylating agent, making it more susceptible to nucleophilic attack by an amine. escholarship.org The use of chiral small molecules as catalysts can also introduce asymmetry into the final product, a crucial aspect for developing enantiomerically pure pharmaceuticals. escholarship.orgnih.gov Research has explored the use of N-sulfinyl ureas as organocatalysts, where the sulfinyl group enhances the acidity of the urea (B33335) N-H bond and provides a source of chirality. escholarship.org
Derivatization and Structural Modification Strategies for this compound Analogues
The strategic modification of the this compound scaffold is a key approach to diversifying its chemical space and modulating its biological activity. This involves the introduction of various substituents and functional groups.
Synthesis of N-Alkyl/Aryl Substituted 3-Nitrobenzenesulfonamides
The synthesis of N-alkyl and N-aryl substituted 3-nitrobenzenesulfonamides is a fundamental derivatization strategy. A common method involves the reaction of 3-nitrobenzenesulfonyl chloride with a primary or secondary amine. researchgate.netgoogle.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. researchgate.net For instance, a one-pot synthesis of N-arylsulfonamides has been developed using nitroarenes and sodium arylsulfinates with an iron catalyst, offering a more direct route that avoids the use of potentially genotoxic aromatic amines. organic-chemistry.org The choice of the alkyl or aryl substituent can significantly influence the lipophilicity, steric hindrance, and electronic properties of the resulting sulfonamide, thereby impacting its biological profile. researchgate.net
Table 1: Examples of N-Substituted Benzenesulfonamide (B165840) Synthesis
| Starting Amine | Sulfonyl Chloride | Product |
| Isopropylamine | 3-Nitrobenzenesulfonyl chloride | This compound |
| Various aromatic amines | Benzenesulfonyl chloride | N-Aryl substituted benzenesulfonamides researchgate.net |
| Ethylamine | Toluene (B28343) sulfonyl chloride | N-Ethyl toluene sulfonamide google.com |
This table provides illustrative examples of reactants used to generate N-substituted sulfonamides.
Incorporation of Heterocyclic Moieties onto the Sulfonamide Scaffold
The incorporation of heterocyclic rings onto the sulfonamide framework is a widely employed strategy to enhance biological activity and introduce novel pharmacological properties. nih.gov Heterocycles can offer additional hydrogen bonding sites, improve polarity, and provide specific interactions with biological targets. nih.govmdpi.com For example, piperazine, a common heterocyclic motif found in numerous approved drugs, can be linked to a sulfonamide to improve its druggability. nih.govacs.org The synthesis of such hybrids often involves a multi-step process where the heterocyclic amine is reacted with a suitable sulfonyl chloride. nih.gov Five-membered heterocyclic sulfonamides, in particular, have shown promise as effective inhibitors of various enzymes. nih.gov
Preparation of Naphthoquinone-Sulfonamide Hybrids
Naphthoquinones are a class of natural products known for their diverse biological activities. researchgate.net The hybridization of a naphthoquinone moiety with a sulfonamide scaffold can lead to compounds with synergistic or novel mechanisms of action. nih.gov The synthesis of these hybrids can be achieved through various coupling strategies. For instance, a 1,4-naphthoquinone (B94277) core can be functionalized with a sulfonamide group through reactions involving the displacement of a leaving group on the naphthoquinone ring by a sulfonamide nitrogen. nih.gov Molecular docking studies of some naphthoquinone sulfonamide derivatives have indicated their potential to bind to allosteric sites on biological targets. nih.gov
Table 2: Research Findings on Naphthoquinone-Sulfonamide Hybrids
| Hybrid Compound Type | Key Research Finding | Reference |
| 1,4-Naphthoquinone sulfonamide derivatives | Showed inhibitory activity on the P2X7 receptor. | nih.gov |
| 1,4-Naphthoquinone-thymidine hybrids | Demonstrated anticancer activity against squamous cancer cell lines. | mdpi.com |
This table summarizes key findings from studies on naphthoquinone-sulfonamide hybrids.
Development of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids
A specific and promising area of derivatization involves the coupling of benzhydrylpiperazine with nitrobenzenesulfonamides. nih.govnih.govacs.org This molecular hybridization strategy aims to combine the pharmacophoric features of both moieties. The synthesis of these hybrids typically involves a multi-step sequence. acs.orgnih.gov For example, a substituted benzhydrylpiperazine can be coupled with a nitro-substituted benzenesulfonyl chloride, often with an amino acid linker to enhance pharmacokinetic properties. researchgate.netnih.gov Research has shown that these hybrids can exhibit significant biological activities, with the 2,4-dinitrobenzenesulfonamide (B1250028) derivatives being particularly potent in some assays. acs.org
Mechanistic Investigations of Reactions Involving N Isopropyl 3 Nitrobenzenesulfonamide and Analogues
Hydrolysis Mechanisms of N-Nitrobenzenesulfonamides in Aqueous Acidic Media
The hydrolysis of N-nitrobenzenesulfonamides in aqueous sulfuric acid can proceed through different mechanistic pathways, largely dictated by the electronic nature of substituents on the benzene (B151609) ring. rsc.org For N-nitrobenzenesulfonamides with electron-donating groups, the reaction follows an A1-type mechanism, leading to the formation of a sulfonyl cation (YC6H4SO2+) and diimide (NH2NO2). rsc.org Conversely, when electron-withdrawing groups are present, the hydrolysis still proceeds via an A1 mechanism but results in the formation of the corresponding sulfonamide (YC6H4SO2NH2) and a nitronium ion (NO2+). rsc.org This divergence in products is a direct reflection of the different ρ+ values associated with the two cleavage modes. rsc.org
In contrast, the hydrolysis of N,N'-diarylsulfamides in acidic media can exhibit a shift in mechanism from A2 to A1 as the acid concentration increases. researchgate.net In lower acidity regions, the reaction follows a bimolecular (A2) pathway, while at higher acid concentrations, a unimolecular (A1) mechanism becomes dominant. researchgate.net It is important to note that many sulfonamides are generally stable under typical environmental pH and temperature conditions, indicating a long half-life. nih.govresearchgate.net
The behavior of related N-nitro amides offers further mechanistic parallels and contrasts. For instance, N-nitrobenzamides also undergo an A1 reaction in strong acid, presumably through O-protonation. rsc.org However, in more moderate acidity, they switch to a neutral water-catalyzed hydrolysis mechanism, and in dilute acid, they even show hydroxide (B78521) catalysis. rsc.org N-methyl-N-nitroacetamide, on the other hand, exclusively follows the neutral water-catalyzed pathway. rsc.org
Intramolecular Rearrangement Reactions of N-Alkyl Arylsulfonamides
N-alkyl arylsulfonamides can undergo fascinating intramolecular rearrangement reactions, offering pathways to novel molecular architectures.
Nitrogen to Carbon Rearrangement Processes
A notable rearrangement involves the migration of a group from the nitrogen atom to the ortho position of the aryl ring. nih.gov This process can be initiated by deprotonation using a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures. nih.gov The reaction is believed to proceed through a directed ortho metalation (DOM) mechanism, followed by the migration of the N-substituent to the adjacent ortho-carbon. nih.gov This intramolecular rearrangement has been observed for various N-acyl and N-alkoxycarbonyl groups, leading to the formation of ortho-substituted arylsulfonamides in good yields (75–95%). nih.gov
This type of rearrangement provides a powerful tool for the synthesis of substituted saccharins and other heterocyclic systems. nih.govresearchgate.net For example, the rearrangement product can be further elaborated to introduce additional functional groups. nih.govresearchgate.net
Steric and Electronic Influences on Rearrangement Pathways
The outcome of these intramolecular rearrangements is significantly influenced by both steric and electronic factors. nih.govresearchgate.net The size of the N-alkyl group (R¹) and the migrating group (CO₂R²) plays a crucial role in determining the reaction pathway. nih.govresearchgate.net
When the N-alkyl group is small (e.g., methyl or ethyl), a competing reaction, the formation of a substituted saccharin (B28170), can become significant, especially with smaller migrating groups like CO₂CH₃ or CO₂C₂H₅. nih.govresearchgate.net However, when the N-alkyl group is larger and branched at the α- or β-carbon (e.g., isopropyl or isobutyl), the increased steric hindrance effectively suppresses the cyclization to the saccharin. nih.govresearchgate.net This allows the desired nitrogen-to-carbon rearrangement to proceed in high yield. nih.govresearchgate.net
The size of the migrating group also has a notable effect. nih.govresearchgate.net For instance, when the migrating group is a bulky tert-butoxycarbonyl (CO₂C(CH₃)₃) group, the rearrangement proceeds cleanly even with a small N-methyl group. nih.govresearchgate.net
Electronically, the nature of the substituent on the arylsulfonamide ring can also impact the reaction. While a range of substituents (e.g., H, CH₃, F, Cl, Br, CH₃O, CN, CF₃) are tolerated, strongly electron-withdrawing groups like nitro (NO₂) can prevent the rearrangement from occurring under standard LDA conditions. nih.gov This highlights the electronic sensitivity of the directed ortho metalation step.
| N-Alkyl Group (R¹) | Migrating Group (CO₂R²) | Predominant Reaction Pathway |
| CH₃ | CO₂CH₃ | Competing saccharin formation |
| CH(CH₃)₂ | CO₂CH₃ | Rearrangement in high yield |
| CH₃ | CO₂C(CH₃)₃ | Clean rearrangement |
Epoxide Ring-Opening Reactions with Sulfonamide Nucleophiles
The high ring strain of epoxides makes them susceptible to ring-opening reactions by a variety of nucleophiles, including sulfonamides. chemistrysteps.comnih.gov These reactions are typically carried out under basic conditions and proceed via an SN2 mechanism. chemistrysteps.commasterorganicchemistry.com The sulfonamide nitrogen acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the simultaneous opening of the three-membered ring. chemistrysteps.com
The regioselectivity of the attack is a key feature of this reaction. With unsymmetrical epoxides, the sulfonamide nucleophile will preferentially attack the less sterically hindered carbon atom. chemistrysteps.commasterorganicchemistry.com This is a classic characteristic of the SN2 mechanism, where accessibility of the electrophilic center is paramount. chemistrysteps.com The reaction results in the formation of a β-amino alcohol derivative, where the sulfonamide group and the newly formed hydroxyl group are in a trans or anti configuration due to the backside attack of the nucleophile. chemistrysteps.com
The initial product of the reaction is an alkoxide, which is then protonated in a subsequent work-up step to yield the final neutral alcohol product. masterorganicchemistry.com
Mitsunobu Reaction Applications in Sulfonamide Functionalization
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a wide array of functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction can be effectively utilized for the functionalization of molecules containing a sulfonamide moiety, provided the sulfonamide nitrogen can act as a suitable nucleophile. wikipedia.orgresearchgate.net
The reaction typically involves an alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The mechanism is complex but begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine (B1666868) intermediate. wikipedia.orgyoutube.com This intermediate then deprotonates the acidic nucleophile, which in this case would be the sulfonamide. organic-chemistry.orgyoutube.com The resulting alcohol-phosphine adduct forms a good leaving group, which is then displaced by the sulfonamide nucleophile in an SN2 fashion, leading to the formation of the N-alkylated sulfonamide with inversion of configuration at the alcohol's stereocenter. wikipedia.orgnih.gov
For the reaction to be successful, the sulfonamide nucleophile must be sufficiently acidic (pKa generally less than 13) to be deprotonated by the betaine intermediate. wikipedia.orgorganic-chemistry.org If the nucleophile is not acidic enough, a common side reaction is the displacement of the leaving group by the azodicarboxylate. wikipedia.org
Stereochemical Control and Kinetic Resolution in N-Sulfonylation Reactions
Achieving stereochemical control is a central theme in modern organic synthesis. In the context of sulfonamides, kinetic resolution offers a powerful strategy for obtaining enantioenriched compounds. nih.gov Kinetic resolution involves the differential reaction rates of enantiomers in a racemic mixture with a chiral reagent or catalyst. youtube.com
One notable application is the kinetic resolution of racemic sulfinamides using alcohols in the presence of a chiral organocatalyst. nih.gov This process allows for the separation of enantiomers by converting one enantiomer into a sulfinate ester at a much faster rate than the other, leaving the unreacted sulfinamide enriched in the slower-reacting enantiomer. nih.gov Mechanistic studies suggest a dual activation transition state where a squaramide catalyst engages both the sulfinamide and the alcohol through hydrogen-bonding interactions. nih.gov This method provides a valuable route to chiral sulfinyl building blocks. nih.gov
Another approach to stereochemical control is dynamic kinetic resolution, which has been successfully applied to the synthesis of chiral cyclic sulfamidates. capes.gov.br In this process, the starting racemic material is continuously interconverted while one enantiomer is selectively transformed into the product, theoretically allowing for a 100% yield of a single stereoisomer. youtube.com The asymmetric transfer hydrogenation of 4,5-diaryl cyclic sulfamidate imines using a chiral rhodium catalyst is an example of this powerful strategy. capes.gov.br
Biological Activities and Pharmacological Insights of N Isopropyl 3 Nitrobenzenesulfonamide and Its Derivatives
Antimicrobial Efficacy and Mechanisms
No peer-reviewed studies were identified that specifically investigate the antimicrobial efficacy of N-Isopropyl 3-nitrobenzenesulfonamide (B92210). The following subsections of the proposed article outline remain unaddressed by current scientific literature.
Bacteriostatic Effects and Growth Inhibition Studies
There are no available data from bacteriostatic or growth inhibition studies for N-Isopropyl 3-nitrobenzenesulfonamide.
Targeting Bacterial Dihydropteroate (B1496061) Synthetase
The sulfonamide class of drugs is well-known for its inhibitory action on bacterial dihydropteroate synthetase (DHPS), an essential enzyme in the folate biosynthesis pathway. wikipedia.org These drugs act as competitive inhibitors of para-aminobenzoic acid (pABA). wikipedia.org However, no specific research has been published that examines or quantifies the inhibitory effect of this compound on DHPS.
Inhibition of DNA Gyrase-A in Pathogenic Microorganisms
DNA gyrase is a validated and critical target for many antibiotics. nih.gov Nevertheless, the scientific literature contains no studies that have evaluated this compound for any potential inhibitory activity against DNA gyrase-A.
Anticancer Potential and Associated Biological Targets
Information regarding the potential of this compound as an anticancer agent is extremely limited. One study focused on developing novel proteasome inhibitors synthesized a library of compounds that included N-isopropyl-3-nitrobenzenesulfonamide. However, this study did not report any biological activity data for this specific molecule, focusing instead on other lead compounds. wikipedia.org
Angiogenesis Inhibition Mechanisms
There is no research available that investigates or describes any mechanisms of angiogenesis inhibition related to this compound.
Proteasome Inhibitory Activity
No published studies were found that specifically investigate the proteasome inhibitory activity of this compound.
Modulation of Cyclin-Dependent Kinases (CDKs)
There is no available research data on the modulation of cyclin-dependent kinases by this compound.
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Formation
Specific studies on the induction of oxidative stress or the formation of reactive oxygen species by this compound have not been reported in the scientific literature.
Neurological Activity and Receptor Interactions
Information regarding the neurological activity and receptor interactions of this compound is not available.
Enzyme Inhibition and Metabolic Pathway Modulation
There are no specific studies detailing the enzyme inhibition or metabolic pathway modulation by this compound.
Structure-Activity Relationship (SAR) Studies for this compound Scaffolds
Impact of Substituent Modifications on Biological Potency
Specific structure-activity relationship studies focusing on the impact of the N-isopropyl substituent on the biological potency of the 3-nitrobenzenesulfonamide scaffold are not documented in the available literature.
Conformational Studies and Their Correlation with Activity
The three-dimensional arrangement of a molecule is pivotal to its interaction with biological targets, and thus, its pharmacological activity. For this compound and its derivatives, conformational analysis provides critical insights into the spatial orientation of its key functional groups, which dictates the potential for binding to receptor sites.
The conformation of such molecules is not static and can be influenced by the surrounding environment, including solvent and the electronic nature of substituents. Computational modeling and theoretical studies on substituted benzenes have shown that the preferred conformation arises from a delicate balance of steric and electronic effects. For example, the presence of bulky substituents can force rotations around single bonds to minimize steric hindrance, thereby altering the molecule's preferred shape.
The biological activity of sulfonamide derivatives is often linked to their ability to mimic endogenous molecules, such as p-aminobenzoic acid (PABA), and competitively inhibit key enzymes. The specific conformation of this compound would determine how effectively its functional groups can align and interact with the amino acid residues within the active site of a target enzyme. A conformation that presents the key binding moieties (the sulfonamide and nitro groups) in an optimal spatial arrangement for interaction with the receptor will likely exhibit higher biological activity.
Table 1: Conformational Data of Representative N-Substituted Nitrobenzenesulfonamides
| Compound | C-S-N-C Torsion Angle (°) | Angle Between Aromatic Rings (°) | Key Intermolecular Interactions |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | - | 30.51 | N–H…O (sulfonamide) hydrogen bonds |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | - | 41.05 | N–H…O (sulfonamide) hydrogen bonds |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | - | 41.06 | N–H…O (methoxy) hydrogen bonds, π–π stacking |
Data adapted from a study on N-(4-methoxyphenyl)-nitrobenzenesulfonamides, serving as representative examples for conformational features in this class of compounds. mdpi.com
Role of Specific Moieties (e.g., nitro, isopropyl, sulfonamide groups) in Activity
The Sulfonamide Group (-SO₂NH-)
The sulfonamide functional group is the cornerstone of the biological activity of a vast array of drugs. It is a versatile pharmacophore known for a range of activities, including antibacterial, diuretic, and carbonic anhydrase inhibition. nih.govijpsonline.com The acidic nature of the sulfonamide proton is a key feature, and its pKa can be modulated by the nature of the substituent on the nitrogen atom. ijpsonline.com This acidity is crucial for the binding of sulfonamides to the zinc ion in the active site of metalloenzymes like carbonic anhydrase. ijpsonline.com
In the context of antibacterial activity, the sulfonamide group, in conjunction with an aromatic amine (not present in this specific molecule in the classic sense of sulfa drugs), allows the molecule to act as a competitive inhibitor of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway. While this compound lacks the p-amino group of classic antibacterial sulfonamides, the sulfonamide moiety itself remains a potent pharmacophore capable of engaging in crucial hydrogen bonding and ionic interactions with biological targets.
The Nitro Group (-NO₂) at the meta-position
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzene (B151609) ring. Its presence can enhance the antibacterial activity of certain compounds. nih.gov The electron-withdrawing nature of the nitro group can increase the acidity of the sulfonamide proton, potentially enhancing its binding to certain biological targets. Furthermore, the nitro group itself can participate in biological activity through various mechanisms. It is known that some nitroaromatic compounds can undergo metabolic reduction in hypoxic cells to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can lead to cellular damage. This mechanism is exploited in certain anticancer and antimicrobial agents. The polar nature of the nitro group also allows it to act as a hydrogen bond acceptor, potentially forming key interactions within a receptor binding site.
The N-Isopropyl Group (-CH(CH₃)₂)
The substitution on the sulfonamide nitrogen with an isopropyl group has a significant impact on the molecule's physicochemical properties and its interaction with biological targets. The isopropyl group is a small, branched alkyl group that introduces a degree of lipophilicity to the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Summary of Moiety Contributions to Biological Activity
| Moiety | Key Properties | Potential Role in Biological Activity |
| Sulfonamide (-SO₂NH-) | Acidic proton, hydrogen bond donor/acceptor | Core pharmacophore for various activities (e.g., enzyme inhibition). nih.govijpsonline.com |
| Nitro (-NO₂) | Strong electron-withdrawing, polar | Enhances acidity of sulfonamide proton, potential for bioreduction to active species, hydrogen bond acceptor. nih.gov |
| Isopropyl (-CH(CH₃)₂) | Lipophilic, steric bulk | Influences ADME properties, provides steric hindrance for selectivity, facilitates hydrophobic interactions. |
Advanced Analytical and Spectroscopic Characterization Methodologies in N Isopropyl 3 Nitrobenzenesulfonamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration, and spin-spin coupling. A published partial ¹H NMR spectrum for N-Isopropyl 3-nitrobenzenesulfonamide (B92210) in deuterated chloroform (CDCl₃) has identified the signals corresponding to the aromatic protons of the 3-nitrobenzene ring. nih.gov However, a complete spectrum would also include signals for the isopropyl group and the sulfonamide N-H proton.
The aromatic region displays a complex pattern consistent with a 1,3-disubstituted benzene (B151609) ring:
A triplet at δ 8.73 ppm is assigned to the proton at the C2 position, situated between the sulfonyl and nitro groups.
A multiplet at δ 8.43 ppm corresponds to the proton at the C4 position.
A multiplet at δ 8.21 ppm is attributed to the proton at the C6 position.
A triplet at δ 7.74 ppm is assigned to the proton at the C5 position. nih.gov
Based on standard chemical shift values and coupling principles, the signals for the isopropyl and N-H protons can be predicted. The methine proton of the isopropyl group is expected to appear as a septet, while the diastereotopic methyl protons would likely present as a doublet. The N-H proton signal is typically a broad singlet but can sometimes show coupling to the adjacent methine proton.
Table 1: ¹H NMR Spectroscopic Data for N-Isopropyl 3-nitrobenzenesulfonamide This table combines reported experimental data for the aromatic region with predicted data for the aliphatic and sulfonamide protons.
| Proton Assignment | Predicted/Reported Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Aromatic) | 8.73 (Reported) nih.gov | t | 2.0 |
| H-4 (Aromatic) | 8.43 (Reported) nih.gov | ddd | 8.4, 2.0, 0.8 |
| H-6 (Aromatic) | 8.21 (Reported) nih.gov | ddd | 8.0, 2.0, 1.2 |
| H-5 (Aromatic) | 7.74 (Reported) nih.gov | t | 8.0 |
| N-H (Sulfonamide) | ~5.0-6.0 (Predicted) | br s | - |
| CH (Isopropyl) | ~3.6-3.8 (Predicted) | septet | ~6.8 |
| CH₃ (Isopropyl) | ~1.1-1.3 (Predicted) | d | ~6.8 |
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. While specific experimental data for this compound is not widely published, the chemical shifts can be reliably predicted based on the known effects of the substituent groups. The presence of the electron-withdrawing nitro and sulfonyl groups will cause a significant downfield shift for the carbon atoms they are attached to (C3 and C1, respectively). The carbons of the isopropyl group will appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (Aromatic, C-NO₂) | ~148 |
| C-1 (Aromatic, C-SO₂) | ~142 |
| C-5 (Aromatic, CH) | ~132 |
| C-6 (Aromatic, CH) | ~130 |
| C-4 (Aromatic, CH) | ~127 |
| C-2 (Aromatic, CH) | ~122 |
| CH (Isopropyl) | ~45 |
| CH₃ (Isopropyl) | ~23 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key COSY correlation would be observed between the isopropyl methine (CH) proton and the isopropyl methyl (CH₃) protons, confirming the isopropyl moiety. Correlations between the coupled aromatic protons (H-4, H-5, H-6) would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. It can be used to confirm spatial relationships, for instance, between the N-H proton and the isopropyl methine proton.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by correlating it to its attached proton(s). For example, the aromatic ¹H signals between 7.7 and 8.8 ppm would correlate to their corresponding ¹³C signals between ~122 and 132 ppm, while the aliphatic isopropyl ¹H signals would correlate with their respective ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:
The N-H proton to the isopropyl methine carbon and the C-1 of the aromatic ring.
The isopropyl methine proton (CH) to C-1 of the aromatic ring.
The aromatic proton H-2 to carbons C-1, C-3, and C-6.
Mass Spectrometry (MS) for Molecular Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. The molecular formula of this compound is C₉H₁₂N₂O₄S, corresponding to a molecular weight of 244.27 g/mol . synblock.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 244. Key fragmentation pathways would likely involve the cleavage of the relatively weak S-N bond and loss of the isopropyl group.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 244 | [C₉H₁₂N₂O₄S]⁺ (Molecular Ion) | - |
| 229 | [M - CH₃]⁺ | ∙CH₃ (Methyl radical) |
| 201 | [M - C₃H₇]⁺ | ∙C₃H₇ (Isopropyl radical) |
| 186 | [C₆H₄NO₄S]⁺ | C₃H₈N (Isopropylamine) |
| 140 | [C₆H₄NO₂]⁺ | SO₂ |
| 77 | [C₆H₅]⁺ | - |
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass with very high precision, distinguishing it from other compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, N=O, C-H, and aromatic C=C bonds.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (N-H) | N-H Stretch | 3350 - 3250 |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H (Isopropyl) | C-H Stretch | 2980 - 2850 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1515 |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1370 - 1335 |
| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 |
| Sulfonamide (SO₂) | Symmetric Stretch | 1180 - 1160 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds. Commercial suppliers of this compound typically report purities of greater than 98%, which is verified using these techniques. synblock.comp212121.com
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the product. For this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. The compound would be visualized on the TLC plate using a UV lamp, owing to its UV-active nitro-aromatic system.
Column Chromatography: For purification on a larger scale, column chromatography is employed. The crude product is loaded onto a stationary phase (e.g., silica gel) and eluted with a solvent system similar to that developed for TLC, allowing for the separation of the desired product from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment of the compound. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile and water. The compound's purity is determined by integrating the area of its peak in the chromatogram relative to the total area of all peaks.
Gas Chromatography/Mass Spectrometry (GC/MS): If the compound is sufficiently volatile and thermally stable, GC/MS can be used for both separation and identification. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides a mass spectrum for the eluting peak, confirming the identity and purity of the compound.
Computational Chemistry and in Silico Modeling of N Isopropyl 3 Nitrobenzenesulfonamide
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, typically a protein or enzyme.
While no specific molecular docking studies for N-Isopropyl 3-nitrobenzenesulfonamide (B92210) have been published, research on related benzenesulfonamide (B165840) derivatives frequently employs this method. For instance, various novel benzenesulfonamide derivatives have been docked into the active sites of human carbonic anhydrase (hCA) isoforms, which are established drug targets. nih.govtandfonline.com These studies predict how the sulfonamide moiety and other substituents interact with key residues in the enzyme's active site, often involving coordination with a zinc ion and forming hydrogen bonds. nih.govnih.gov A hypothetical docking study for N-Isopropyl 3-nitrobenzenesulfonamide would identify potential biological targets and elucidate its binding interactions, as illustrated in the conceptual table below.
Table 1: Illustrative Data from a Hypothetical Molecular Docking Study
| Parameter | Description | Example Value |
|---|---|---|
| Target Protein | The enzyme or receptor being investigated (e.g., Carbonic Anhydrase II). | hCA II |
| Binding Energy (kcal/mol) | An estimation of the binding affinity; more negative values indicate stronger binding. | -7.5 |
| Key Interacting Residues | Amino acids in the active site forming significant bonds (e.g., hydrogen bonds, hydrophobic interactions). | His94, His96, Zn(II) |
| Predicted Inhibition Constant (Ki) | A calculated measure of inhibitor potency. | Nanomolar (nM) range |
| Interacting Groups | The parts of the ligand (this compound) involved in binding. | Sulfonamide group, nitro group |
In Silico Assessment of Antimicrobial and Other Biological Activities
In silico assessment involves using computational models to predict the biological activity of a compound before it is synthesized or tested in a lab. This can include predictions of antimicrobial, anticancer, or other pharmacological activities based on the molecule's structural features.
There is no specific published in silico assessment of the antimicrobial properties of this compound. However, the broader class of sulfonamides has been a cornerstone of antimicrobial therapy for decades. Modern computational studies on novel sulfonamide derivatives often involve building Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structures of a series of compounds with their measured biological activities to predict the potency of new, untested molecules. Such approaches are used to screen for potential antibacterial, antifungal, and anticancer agents. tandfonline.comresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to determine the electronic structure, geometry, and reactivity of a molecule. Methods like Density Functional Theory (DFT) can compute various molecular properties, including orbital energies (HOMO/LUMO), electrostatic potential maps, and bond parameters. These calculations help in understanding a molecule's stability, reactivity, and spectroscopic properties.
Table 2: Representative Data from a Potential Quantum Chemical Calculation
| Property | Description | Potential Finding |
|---|---|---|
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | N/A |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | N/A |
| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | N/A |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Negative charge concentrated on oxygen and nitrogen atoms of the nitro and sulfonamide groups. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. This technique is used to study the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. An MD simulation can reveal how a ligand adapts its shape upon binding to a protein and the stability of the resulting complex.
Specific MD simulations for this compound are not available in published literature. However, MD simulations are a standard tool for validating molecular docking results for related benzenesulfonamide inhibitors. worldscientific.comnih.gov For example, simulations of benzenesulfonamide derivatives complexed with carbonic anhydrase have been used to confirm the stability of the predicted binding pose and to analyze the network of hydrogen bonds over time. nih.gov Such a simulation for this compound would clarify its conformational preferences in an aqueous solution or within a protein's active site.
Cheminformatics Approaches for Chemical Space Exploration and Compound Clustering
Cheminformatics combines computer and information science to address problems in chemistry. It involves the analysis of large datasets of chemical compounds to explore chemical space, cluster compounds based on structural similarity, and develop predictive models for properties like oral bioavailability (ADME).
While this compound itself has not been the subject of a specific cheminformatics study, it exists within the vast chemical space of benzenesulfonamide derivatives. lookchem.com Cheminformatics approaches are regularly used to analyze libraries of these compounds. worldscientific.comnih.gov For example, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are often applied in silico to newly designed sulfonamide derivatives to assess their drug-likeness and potential for oral bioavailability, often by checking for compliance with frameworks like Lipinski's rule of five. nih.govtandfonline.com
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzenesulfonamide |
| Carbonic Anhydrase |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide |
Future Directions and Broader Impact of N Isopropyl 3 Nitrobenzenesulfonamide Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The conventional synthesis of N-Isopropyl 3-nitrobenzenesulfonamide (B92210) is rooted in the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine (B41738). lookchem.com While effective, future research is anticipated to focus on developing more efficient and environmentally benign synthetic methodologies. Drawing inspiration from broader advancements in sulfonamide synthesis, several innovative approaches could be adapted.
Modern synthetic strategies are increasingly moving towards sustainability. For instance, methods that circumvent the use of harsh chlorinating agents for the preparation of sulfonyl chlorides are gaining traction. One such approach involves the direct oxidative coupling of thiols and amines. rsc.org Researchers have demonstrated the potential of electrochemical flow microreactors for this transformation, offering a catalyst-free and oxidant-free route to sulfonamides. rsc.org Another sustainable method utilizes a dual-functional high-surface-area β-MnO2 nanoparticle catalyst for the direct sulfonylation of ammonia (B1221849) with thiols under an oxygen atmosphere. rsc.org
Furthermore, the principles of green chemistry could be applied to optimize the existing synthetic pathway. This could involve the use of greener solvents, reducing the number of synthetic steps, and minimizing waste generation. The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more efficient and sustainable production of N-Isopropyl 3-nitrobenzenesulfonamide. rsc.org
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Approach | Key Features | Potential Advantages |
| Electrochemical Synthesis | Catalyst-free, oxidant-free, flow chemistry | Reduced waste, enhanced safety, scalability |
| Nanocatalysis | Use of reusable nanoparticle catalysts | High efficiency, catalyst recyclability, milder conditions |
| One-Pot Synthesis | Multiple reaction steps in a single vessel | Reduced solvent use, time and energy savings |
| Green Solvents | Replacement of hazardous solvents with benign alternatives | Improved environmental profile, reduced toxicity |
Discovery of New Biological Targets and Therapeutic Applications
While the direct biological targets of this compound are yet to be extensively elucidated, the broader class of nitrobenzenesulfonamide derivatives has shown significant potential in medicinal chemistry. For example, a series of novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids have demonstrated excellent antituberculosis activity with low cytotoxicity. acs.orgacs.org These findings suggest that the nitrobenzenesulfonamide scaffold could be a promising starting point for the development of new anti-infective agents.
The nitro group in the benzene (B151609) ring is a key feature that can influence biological activity. Nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, a characteristic often found in solid tumors and certain pathogenic microorganisms. This property has been exploited in the design of hypoxia-activated prodrugs. Therefore, it is plausible that this compound or its derivatives could be investigated for anticancer or antimicrobial activities targeting hypoxic cells.
Furthermore, the sulfonamide group is a well-established pharmacophore present in a wide range of clinically used drugs, including antibacterial, diuretic, and hypoglycemic agents. ajchem-b.com The combination of the sulfonamide and nitrobenzene (B124822) moieties in this compound presents an opportunity to explore a unique chemical space for novel therapeutic interventions. Future research should focus on screening this compound and its analogues against a diverse panel of biological targets to uncover new therapeutic applications.
Integration with High-Throughput Screening and Combinatorial Chemistry
The structural simplicity and synthetic accessibility of this compound make it an ideal candidate for integration into high-throughput screening (HTS) and combinatorial chemistry workflows. HTS allows for the rapid testing of thousands of compounds against a specific biological target, significantly accelerating the initial stages of drug discovery.
Combinatorial chemistry, on the other hand, enables the rapid synthesis of large libraries of related compounds by systematically combining different chemical building blocks. This compound can serve as a core scaffold in such libraries. By varying the substituents on the benzene ring or modifying the isopropyl group, a diverse collection of analogues can be generated. For instance, the nitro group could be replaced with other electron-withdrawing or electron-donating groups, and the isopropyl group could be substituted with other alkyl or aryl moieties.
The optimization of a series of sulfonamide neuropeptide Y Y5 antagonists has been successfully achieved using high-throughput synthesis and purification techniques, demonstrating the power of this approach in medicinal chemistry. nih.gov Applying similar strategies to libraries based on the this compound scaffold could lead to the identification of lead compounds for various therapeutic targets.
Exploration of this compound as a Versatile Chemical Synthon
A significant area of future research lies in the exploration of this compound as a versatile chemical synthon—a building block for the synthesis of more complex molecules. The presence of multiple reactive sites, including the nitro group and the sulfonamide moiety, allows for a variety of chemical transformations.
The nitro group can be readily reduced to an amino group, which can then participate in a wide range of reactions, such as amide bond formation, diazotization, and the synthesis of heterocyclic compounds. This was demonstrated in the synthesis of novel proteasome inhibitors, where a related nitrobenzenesulfonamide was used as an intermediate. nih.gov The amino derivative of this compound could serve as a key precursor for a new class of compounds with potential biological activities.
Furthermore, the sulfonamide nitrogen can be alkylated or arylated, and the aromatic ring can undergo nucleophilic aromatic substitution, providing further avenues for chemical diversification. The utility of the 2-nitrobenzenesulfonamide (B48108) group as a cleavable linker in siRNA-polymer conjugates highlights the potential for this class of compounds in drug delivery systems. nih.gov The 3-nitro isomer, this compound, could be explored for similar applications, leveraging its distinct electronic and steric properties.
Contribution to Medicinal Chemistry and Drug Design Principles
The study of this compound and its derivatives can contribute significantly to the broader principles of medicinal chemistry and drug design. The sulfonamide scaffold is a cornerstone in drug discovery, and understanding how the addition of a nitro group and an isopropyl substituent influences its physicochemical properties and biological activity can provide valuable insights for the design of new therapeutic agents. nih.gov
Structure-activity relationship (SAR) studies on libraries derived from this compound will help to delineate the key structural features required for interaction with specific biological targets. This knowledge can then be applied to the rational design of more potent and selective drug candidates. For example, investigating the impact of the position of the nitro group (ortho, meta, or para) on biological activity can inform the design of future nitrobenzenesulfonamide-based drugs.
Moreover, the nitroimidazole scaffold, which shares the nitroaromatic feature, has a long and successful history in drug discovery, leading to life-saving drugs against a number of diseases. nih.gov The insights gained from nitroimidazole research can be leveraged to guide the exploration of nitrobenzenesulfonamides, including this compound, as a source of new therapeutic agents. By systematically exploring the chemical space around this compound, researchers can contribute to the development of new design principles for creating effective and safe medicines.
Q & A
Q. What are the common synthetic routes for preparing N-Isopropyl 3-nitrobenzenesulfonamide, and what key reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of an isopropylamine derivative with a nitro-substituted benzenesulfonyl chloride. Critical steps include:
- Sulfonylation : Reacting 3-nitrobenzenesulfonyl chloride with N-isopropylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (8–9) to prevent side reactions .
- Nitro Group Stability : Ensuring the nitro group remains intact during synthesis by avoiding reducing agents or high temperatures (>100°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product .
Key optimizations include reaction time (12–24 hours), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and inert atmosphere to prevent hydrolysis .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Standard characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm sulfonamide bond formation and nitro group placement. For example, the isopropyl group’s methyl protons appear as a doublet at ~1.2 ppm, while aromatic protons near the nitro group resonate at 8.0–8.5 ppm .
- FT-IR : Peaks at ~1350 cm (asymmetric S=O stretch) and 1530 cm (nitro group) validate functional groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) confirm molecular weight .
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry methods like DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:
- Electrostatic Potential Maps : Identifying electron-deficient regions (e.g., nitro group) for nucleophilic attack .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with stability and charge-transfer interactions .
- Thermodynamic Properties : Gibbs free energy of formation (~-450 kJ/mol) and bond dissociation energies (C–S: ~310 kJ/mol) .
Software like Gaussian or ORCA is used, with solvent effects modeled via PCM (Polarizable Continuum Model) .
Q. What methodological considerations are critical when studying the coordination chemistry of this compound with transition metals?
- Methodological Answer : Key considerations include:
- Metal Selection : Transition metals like Cu(II), Co(II), and Ni(II) form stable complexes due to sulfonamide’s Lewis basicity. Molar ratios (1:1 to 1:3 ligand:metal) influence complex geometry .
- Spectroscopic Validation : UV-Vis (d-d transitions at 600–700 nm for Cu(II)) and cyclic voltammetry (redox peaks at -0.2 to +0.5 V vs. Ag/AgCl) confirm coordination .
- Stability Constants : Determined via potentiometric titrations in aqueous ethanol (log β values range 4.5–6.0 for Cu(II) complexes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
